NVP-BVU972

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de NVP-BVU972 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Les conditions de réaction comprennent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer les transformations chimiques souhaitées. Des détails spécifiques sur les voies de synthèse et les conditions de réaction sont propriétaires et peuvent varier en fonction du fabricant .

Méthodes de production industrielle

La production industrielle de this compound suit des protocoles stricts pour garantir une pureté et un rendement élevés. Le processus implique une synthèse chimique à grande échelle, une purification et des mesures de contrôle de la qualité. Le composé est généralement produit sous forme solide et stocké dans des conditions contrôlées pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

NVP-BVU972 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein du composé, modifiant ainsi ses propriétés chimiques.

Substitution : This compound peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les oxydants, les réducteurs et les nucléophiles. Les conditions de réaction impliquent souvent des températures contrôlées, des niveaux de pH et l'utilisation de solvants pour faciliter les transformations souhaitées .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers analogues substitués de this compound .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition du récepteur MET et de ses voies de signalisation en aval.

Biologie : Employé dans la recherche en biologie cellulaire et moléculaire pour étudier le rôle de MET dans la croissance, la survie et la métastase cellulaires.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des cancers qui présentent une signalisation MET anormale.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le récepteur MET et les voies associées

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement le récepteur MET, une tyrosine kinase réceptrice activée par le facteur de croissance des hépatocytes. En se liant au récepteur MET, this compound empêche sa phosphorylation et l'activation subséquente des voies de signalisation en aval impliquées dans la prolifération, la survie et la métastase cellulaires. Cette inhibition conduit à une réduction de la croissance tumorale et des métastases dans les modèles de cancer .

Applications De Recherche Scientifique

Therapeutic Applications

- Cancer Treatment :

-

Resistance Mechanisms :

- Studies have identified specific mutations in the c-Met receptor that confer resistance to this compound. Notably, mutations at tyrosine 1230 (Y1230) have been linked to decreased sensitivity to this inhibitor. Understanding these resistance mechanisms is crucial for developing combination therapies that can circumvent such resistance .

Case Study 1: Resistance Mechanisms

A study conducted on BaF3 TPR-MET cells utilized this compound to screen for resistance mutations. The findings revealed that substitutions at Y1230 were predominant among resistant variants, suggesting that monitoring these mutations could inform treatment strategies for patients undergoing therapy with c-Met inhibitors .

Case Study 2: Co-crystallization Studies

Co-crystallization of the MET kinase domain with this compound has elucidated critical binding interactions that facilitate its inhibitory action. The imidazopyridazine moiety of this compound engages in π-stacking with Y1230, a key interaction that underscores the compound's specificity for the c-Met target .

Case Study 3: Hybridization Strategies

Recent research has employed molecular hybridization strategies involving this compound to develop new compounds with enhanced inhibitory activity against cyclin-dependent kinases (CDKs). These derivatives demonstrated improved potency and selectivity, highlighting the versatility of this compound as a scaffold for drug development .

Data Tables

Mécanisme D'action

NVP-BVU972 exerts its effects by selectively inhibiting the MET receptor, a receptor tyrosine kinase activated by the hepatocyte growth factor. By binding to the MET receptor, this compound prevents its phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation, survival, and metastasis. This inhibition leads to reduced tumor growth and metastasis in cancer models .

Comparaison Avec Des Composés Similaires

NVP-BVU972 est unique en termes de sa haute sélectivité et de sa puissance pour le récepteur MET. Des composés similaires comprennent :

JNJ-38877605 : Un autre inhibiteur sélectif de MET en développement clinique.

PF-04217903 : Un inhibiteur de MET avec une sélectivité et une puissance similaires.

SGX523 : Un inhibiteur de MET qui a été interrompu en développement clinique.

AMG 208 : Un inhibiteur de MET avec un mode de liaison distinct

Ces composés partagent des mécanismes d'action similaires mais peuvent différer en termes de modes de liaison, d'efficacité et de profils de sécurité. This compound se distingue par sa haute sélectivité et sa puissance, ce qui en fait un outil précieux dans la recherche sur le cancer et les applications thérapeutiques potentielles .

Activité Biologique

NVP-BVU972 is a selective inhibitor of the c-Met receptor tyrosine kinase, which plays a significant role in various cellular processes, including proliferation, survival, and migration. This compound has garnered attention in cancer research due to its potential therapeutic applications, particularly in tumors with aberrant MET signaling.

This compound selectively inhibits the MET kinase with an IC50 value of approximately 14 nM , demonstrating high potency against this target while exhibiting minimal activity against other kinases. In biochemical assays, it has been shown to effectively inhibit MET autophosphorylation and HGF-stimulated MET phosphorylation in various human cancer cell lines, including GTL-16 and A549 cells .

Inhibition Profiles

The inhibition profiles of this compound against different cancer cell lines are summarized in the table below:

| Cell Line | IC50 (nM) | Remarks |

|---|---|---|

| GTL-16 | 66 | MET-amplified human gastric cancer cells |

| MKN-45 | 32 | Another MET-amplified gastric cancer model |

| EBC-1 | 82 | Human lung cancer cells |

| BaF3 TPR-MET | 104 | Transformed mouse cells with oncogenic fusions |

Resistance Mechanisms

Research has identified that prolonged exposure to this compound can lead to the emergence of resistant cell populations. A study conducted on BaF3 TPR-MET cells revealed a spectrum of mutations associated with resistance, primarily affecting residues Y1230 and D1228 in the MET kinase domain. These mutations were found to significantly reduce the efficacy of this compound, indicating that specific alterations in the MET structure can confer resistance to this inhibitor .

Case Studies and Clinical Relevance

Several case studies highlight the biological activity and clinical relevance of this compound:

-

Case Study: Gastric Cancer Treatment

- In a preclinical model using GTL-16 cells, treatment with this compound resulted in significant tumor regression. The study measured tumor volume reduction and observed a correlation between drug concentration and therapeutic efficacy.

-

Case Study: Lung Cancer Models

- In EBC-1 lung cancer cell lines, this compound treatment inhibited cell proliferation and induced apoptosis. The mechanism was linked to disrupted MET signaling pathways, showcasing its potential as a targeted therapy for MET-driven lung cancers.

-

Resistance Development

- A longitudinal study on BaF3 TPR-MET cells demonstrated that continuous exposure to this compound led to the selection of resistant clones. Sequencing revealed mutations that altered the binding affinity of this compound for MET, emphasizing the need for combination therapies or alternative strategies to overcome resistance .

Summary of Findings

The biological activity of this compound underscores its potential as a targeted therapy for cancers characterized by aberrant MET signaling. Key findings include:

- Selective Potency : High selectivity for c-Met with minimal off-target effects.

- Resistance Mutations : Identification of specific mutations that confer resistance highlights challenges in long-term efficacy.

- Clinical Implications : Promising preclinical results warrant further investigation in clinical trials to establish its therapeutic role in oncology.

Propriétés

IUPAC Name |

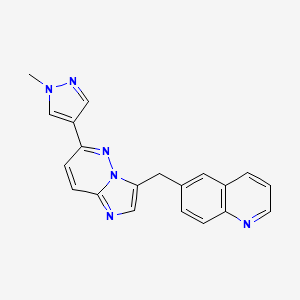

6-[[6-(1-methylpyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6/c1-25-13-16(11-23-25)19-6-7-20-22-12-17(26(20)24-19)10-14-4-5-18-15(9-14)3-2-8-21-18/h2-9,11-13H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCNPRCUHHDYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NN3C(=NC=C3CC4=CC5=C(C=C4)N=CC=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657890 | |

| Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl}quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185763-69-2 | |

| Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl}quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does NVP-BVU972 interact with its target, c-MET, and what are the downstream effects of this interaction?

A1: this compound functions as a selective inhibitor of the c-MET receptor tyrosine kinase. [, ] It binds to the kinase domain of c-MET, specifically interacting with the tyrosine residue Y1230, which plays a crucial role in inhibitor binding. [, ] This binding event prevents c-MET from becoming activated, thereby inhibiting downstream signaling pathways typically involved in cell growth, proliferation, and survival. []

Q2: What makes the Y1230 residue so critical for this compound's activity and potential for resistance?

A2: The crystal structure of the c-MET kinase domain in complex with this compound revealed that Y1230 is directly involved in the binding interaction. [, ] This interaction is crucial for the inhibitor's ability to block c-MET activation. Notably, resistance screens identified mutations in Y1230 as a primary mechanism of acquired resistance to this compound. [, ] These mutations likely disrupt the crucial binding interaction, rendering the inhibitor less effective.

Q3: Are there other c-MET inhibitors that share a similar binding mode and potential for resistance as this compound?

A3: Yes, several other selective c-MET inhibitors are predicted to bind in a manner similar to this compound. [] This suggests that the Y1230 residue could be a common site for resistance mutations to emerge against this class of inhibitors. The research highlights the importance of monitoring for such mutations in patients undergoing treatment with these compounds. []

Q4: How does the resistance profile of this compound compare to that of another c-MET inhibitor, AMG 458?

A4: Interestingly, while both this compound and AMG 458 inhibit c-MET, they elicit distinct resistance profiles. [] Resistance screens using AMG 458 revealed a predominance of mutations in the F1200 residue of c-MET, unlike the Y1230 mutations frequently observed with this compound. [] This difference suggests that AMG 458 likely interacts with c-MET through a different binding mode compared to this compound. This finding underscores the impact of inhibitor binding mode on the development of resistance mutations.

- A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients.

- Abstract 4738: Cellular resistance screening with a novel selective c-Met inhibitor reveals a spectrum of missense mutations that partially overlap with activating mutations found in cancer patients.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.